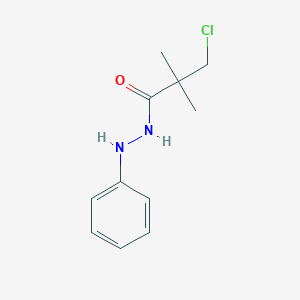

3-氯-2,2-二甲基-N'-苯基丙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide” is a chemical compound with the IUPAC name 3-chloro-2,2-dimethyl-N-phenylpropanamide . It has a molecular weight of 211.69 .

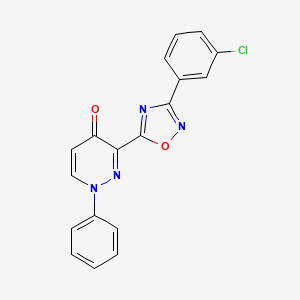

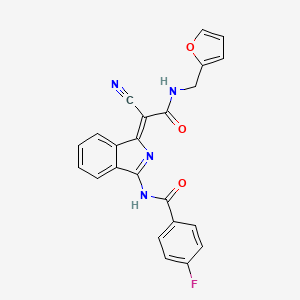

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14ClNO/c1-11(2,8-12)10(14)13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) . This indicates that the compound has a carbon backbone with a chlorine atom and a phenyl group attached.Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 62 - 64 degrees Celsius .科学研究应用

合成和光学性质

- 非线性光吸收:已合成新型查耳酮衍生物化合物,由于其独特的非线性光吸收行为,展示了作为光学器件应用候选物的潜力,例如光学限幅器。随着激发强度的增加,这些化合物表现出从可饱和吸收转换为反向可饱和吸收,表明它们在光学技术中的实用性(Rahulan 等,2014)。

反应性和半导体应用

- 与有机半导体分子的反应性:研究了空气稳定的二氢苯并咪唑 n 型掺杂剂与含酰亚胺和酰胺的半导体分子的反应性,为有机电子学中的掺杂剂选择和使用提供了见解。这些发现对于理解相互作用机制和提高有机半导体的效率至关重要(Jhulki 等,2021)。

光物理和光催化研究

- 金属-碳键的光物理效应:对铱 (III) 和铑 (III) 的邻金属配合物的研究有助于理解金属-碳西格玛键的光物理效应。这些研究有助于设计用于发光器件和其他光物理应用的新材料(Sprouse 等,1984)。

- 光解水制氢:使用铂 (II) 叔吡啶乙炔生色团和分子钴催化剂光解水制氢的研究展示了可持续制氢方法的潜力。这项研究强调了催化剂和光敏剂选择在提高光解过程效率中的重要性(Du 等,2008)。

安全和危害

作用机制

Target of Action

The primary target of 3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide is D-alanine–D-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a popular target for antibacterial drugs .

Mode of Action

3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide: interacts with its target, D-alanine–D-alanine ligase, by inhibiting its function . The inhibition of this enzyme disrupts the synthesis of the bacterial cell wall, leading to bacterial cell death .

Biochemical Pathways

The action of 3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting D-alanine–D-alanine ligase, it disrupts the formation of the peptidoglycan layer of the bacterial cell wall . This leads to a weakened cell wall and eventually, bacterial cell lysis .

Pharmacokinetics

Like other drugs, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 3-chloro-2,2-dimethyl-N’-phenylpropanehydrazide ’s action result in the death of bacterial cells . By inhibiting the function of D-alanine–D-alanine ligase, it disrupts the bacterial cell wall synthesis, leading to cell lysis and death .

属性

IUPAC Name |

3-chloro-2,2-dimethyl-N'-phenylpropanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-11(2,8-12)10(15)14-13-9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQHGJSQEVIKOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NNC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

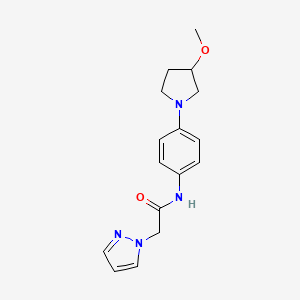

![2-Chloro-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2728523.png)

![2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2728526.png)

![4-methoxy-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2728544.png)

![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2728545.png)